molecular formula C23H18N2O5S B2996107 4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 95225-44-8

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No. B2996107
CAS RN: 95225-44-8
M. Wt: 434.47
InChI Key: MYNUIQPGOWRDID-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide, also known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the calcium release-activated calcium (CRAC) channel, which is essential for the activation of T cells and other immune cells.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, demonstrates the potential of such compounds in medicinal chemistry, especially in drug design and development (Owton et al., 1995).

Electrochemical and Photoluminescence Properties

  • Studies on derivatives of 9-naphthylanthracene, which have structural similarities, show significant electrochemical properties and excimer emission. This suggests potential applications in materials science, particularly in developing luminescent materials and organic nanoparticles (Suk et al., 2011).

Biological Evaluation

  • Benzamide derivatives have been evaluated for their biological applications. For instance, their inhibitory potential against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases highlights their relevance in medicinal chemistry and potential therapeutic applications (Saeed et al., 2015).

Anti-Tubercular Applications

  • Novel derivatives of benzamide have shown promising in vitro anti-tubercular activity. Their non-cytotoxic nature and potential interaction with essential enzymes of Mycobacterium tuberculosis suggest their utility in developing new anti-tubercular drugs (Nimbalkar et al., 2018).

NO Production Inhibition

  • New benzamide derivatives have been found to inhibit nitric oxide production in microglia cells, indicating potential applications in neurological research and therapy (Kim et al., 2009).

Luminescent Supramolecular Liquid Crystals

  • The self-assembly of benzamide compounds containing the 4-aryl-1H-pyrazole unit into luminescent supramolecular liquid crystals showcases their potential in creating advanced materials with unique optical properties (Moyano et al., 2013).

Polymer Synthesis

  • Benzamide derivatives are used in the synthesis of polyamides with flexible main-chain ether linkages. These materials have good solubility and thermal stability, which is important for applications in materials science and engineering (Hsiao et al., 2000).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-25(2)31(29,30)15-12-10-14(11-13-15)23(28)24-19-9-5-8-18-20(19)22(27)17-7-4-3-6-16(17)21(18)26/h3-13H,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNUIQPGOWRDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

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